5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid
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Overview
Description
5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C17H16BrNO4. It is a derivative of benzoic acid, featuring a bromine atom and a propoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-aminobenzoic acid to introduce the bromine atom at the 5-position. This is followed by the acylation of the amino group with 4-propoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance during the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Acylation and Amidation: The amino group can participate in further acylation or amidation reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Acylation: Reagents like acyl chlorides or anhydrides are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Acylation: New amides or esters are formed.
Hydrolysis: The corresponding carboxylic acid and alcohol are produced.
Scientific Research Applications
5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propoxybenzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chlorobenzoic acid
- 5-bromo-2-fluorobenzoic acid
- 5-bromo-2-methylbenzoic acid
Uniqueness
5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid is unique due to the presence of the propoxybenzoyl group, which imparts distinct chemical and biological properties. This differentiates it from other brominated benzoic acids, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-[(4-propoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-9-23-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)10-14(15)17(21)22/h3-8,10H,2,9H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMLQVXMZVHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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